molecular formula C16H14O4 B14608804 2-(4-Benzoylphenoxy)propanoic acid CAS No. 59058-44-5

2-(4-Benzoylphenoxy)propanoic acid

Cat. No.: B14608804
CAS No.: 59058-44-5
M. Wt: 270.28 g/mol
InChI Key: NWTUDGAPIPSWTH-UHFFFAOYSA-N
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Description

2-(4-Benzoylphenoxy)propanoic acid is a chiral carboxylic acid derivative featuring a benzoylphenoxy substituent at the para position of the phenyl ring attached to a propanoic acid backbone. Its structure combines a lipophilic benzoyl group with a polar carboxylic acid, making it a versatile intermediate in pharmaceutical and organic synthesis. Its synthesis typically involves alkylation or esterification reactions, as demonstrated in the conversion of methyl (R)-2-(4-benzoylphenoxy)propanoate to the corresponding acid .

Properties

CAS No.

59058-44-5

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

2-(4-benzoylphenoxy)propanoic acid

InChI

InChI=1S/C16H14O4/c1-11(16(18)19)20-14-9-7-13(8-10-14)15(17)12-5-3-2-4-6-12/h2-11H,1H3,(H,18,19)

InChI Key

NWTUDGAPIPSWTH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Benzoylphenoxy)propanoic acid typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-benzoylphenol with chloroacetic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Benzoylphenoxy)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Benzoylphenoxy)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Benzoylphenoxy)propanoic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The benzoyl group and phenoxy ring play crucial roles in binding to the target sites, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a. Alkyl-Substituted Propanoic Acids

  • 2-(4-Propylphenyl)propanoic acid (): Replaces the benzoylphenoxy group with a propyl chain. This alkyl substitution reduces aromaticity and polarity, likely decreasing solubility in aqueous media compared to the target compound.
  • 2-(4-sec-Butylphenyl)propanoic acid (Ibuprofen analogue, ): The sec-butyl group enhances lipophilicity, a key feature in ibuprofen’s NSAID activity. The absence of the benzoylphenoxy group in ibuprofen derivatives limits their photochemical reactivity, unlike 2-(4-benzoylphenoxy)propanoic acid, which may undergo benzophenone-like photoactivation .

b. Functional Group Variations

  • (2S)-2-(4-{[(Trifluoromethyl)sulfonyl]oxy}phenyl)propanoic acid (): The trifluoromethylsulfonyloxy group introduces strong electron-withdrawing effects, increasing acidity (pKa) compared to the benzoylphenoxy analogue. This modification could enhance metabolic stability in drug design .

c. Chain Length Modifications

  • 2-(4-Benzoylphenoxy)acetic acid (): Shortening the propanoic acid chain to acetic acid reduces steric hindrance, which may alter enzyme-binding kinetics. However, the shorter chain could also decrease metabolic stability .
Physical and Spectral Properties
Compound Molecular Weight Melting Point [α]D (CHCl₃) Key NMR Peaks (δ, ppm) Ref.
2-(4-Benzoylphenoxy)propanoic acid 270.28 Not reported +22° (R) 1H: 7.82 (d, J=8.9 Hz, 2H), 1.72 (d, 3H)
2-(4-sec-Butylphenyl)propanoic acid 206.28 ~75°C 1H: 1.25 (d, 6H), 2.45 (m, 1H)
2-(4-Propylphenyl)propanoic acid 192.25 Not reported 13C: 18.3 (CH₃), 137.8 (C-aromatic)
(S)-3-(4-(Benzyloxy)phenyl)-2-hydroxypropanoic acid 302.32 Not reported 1H: 4.50 (s, 2H, CH₂Ph), 7.30 (m, 5H)

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